4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Overview
Description
The compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetramethyl-1,3,2-dioxaborolane derivatives are often synthesized through borylation reactions .Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis Techniques : The compound has been synthesized through Pd-catalyzed borylation of arylbromides, proving effective especially for arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).
- Molecular Structure Analysis : Research has focused on analyzing its molecular structure using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Studies have also applied density functional theory (DFT) for molecular structural calculations (Huang et al., 2021).
Applications in Sensing and Detection
- Fluorescence Probes : Utilized in developing near-infrared fluorescence off-on probes for the detection of benzoyl peroxide in various samples and imaging in living cells and zebrafish (Tian et al., 2017).
- Sensing Hydrogen Peroxide : Employed in boronate-based fluorescence probes for detecting hydrogen peroxide. These probes show changes in fluorescence intensity upon reaction with hydrogen peroxide, indicating their potential in explosive detection and environmental monitoring (Lampard et al., 2018).
Chemical and Material Synthesis
- Suzuki Coupling : The compound has been used in Suzuki coupling reactions, contributing to the synthesis of various heteroaryl-linked benzimidazoles (Rheault, Donaldson, & Cheung, 2009).
- Nanohybrid Synthesis : Its derivatives have been incorporated in the synthesis of octavinylsilsesquioxane (OVS) for potential use in nanohybrid synthesis. This includes functionalization with groups like bromophenyl and trimethylsilylacetylene (Cheng, Vautravers, Morris, & Cole-Hamilton, 2008).
Pharmacological Applications
- Metal Ion Chelation : Studies have explored its use in developing prochelators responsive to hydrogen peroxide for chelating metal ions. This application is significant in preventing metal-promoted oxidative damage (Leed et al., 2011).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acid derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a partner for the palladium-catalyzed cross-coupling with halides .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical processes, including signal transduction, cell adhesion, and cell cycle regulation .
Pharmacokinetics
As a boronic acid derivative, its bioavailability could be influenced by factors such as its stability in physiological conditions and its ability to cross biological membranes .
Result of Action
Boronic acid derivatives are known to exhibit a range of biological activities, including antibacterial, antiviral, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride . For instance, pH can affect the stability of boronic acids and their derivatives, as they can undergo hydrolysis under acidic or alkaline conditions .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCXUWRCQSFHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173502 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380499-68-3 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380499-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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